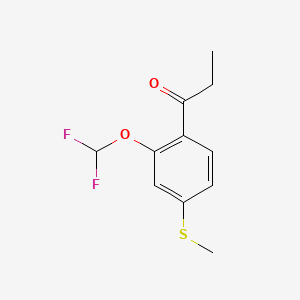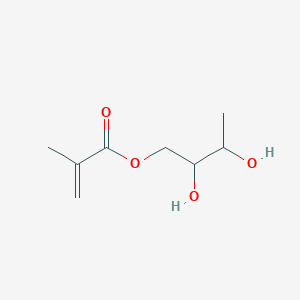
2,3-Dihydroxybutyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxybutyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H14O4. It is a derivative of methacrylic acid and is characterized by the presence of both hydroxyl and ester functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxybutyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2,3-dihydroxybutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to minimize the need for separation and purification steps .
化学反应分析
Types of Reactions
2,3-Dihydroxybutyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
科学研究应用
2,3-Dihydroxybutyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of hydrogels and other polymeric materials.
Biomedical Research: The compound is explored for its potential in drug delivery systems, particularly in the development of contact lenses for sustained drug release.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants due to its ability to form cross-linked polymer networks.
作用机制
The mechanism by which 2,3-Dihydroxybutyl 2-methylprop-2-enoate exerts its effects is primarily through its ability to undergo polymerization. The vinyl group in the methacrylate moiety can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks can encapsulate drugs or other active agents, allowing for controlled release .
相似化合物的比较
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Commonly used in the production of hydrogels and contact lenses.
Glycerol monomethacrylate: Used in similar applications as 2,3-Dihydroxybutyl 2-methylprop-2-enoate but with different physical properties.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which provide additional sites for chemical modification and cross-linking. This enhances its versatility in forming complex polymeric structures compared to similar compounds .
属性
CAS 编号 |
101504-83-0 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC 名称 |
2,3-dihydroxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-5(2)8(11)12-4-7(10)6(3)9/h6-7,9-10H,1,4H2,2-3H3 |
InChI 键 |
AXNALHOLESARRI-UHFFFAOYSA-N |
规范 SMILES |
CC(C(COC(=O)C(=C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


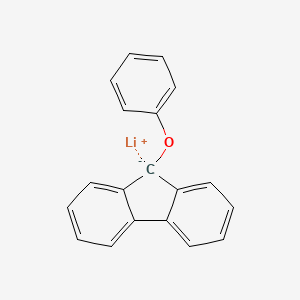
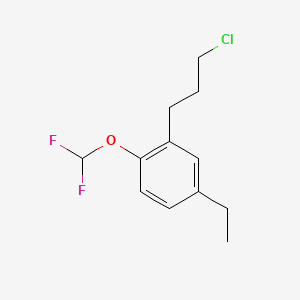
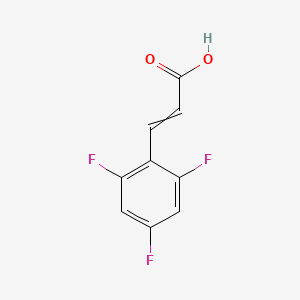
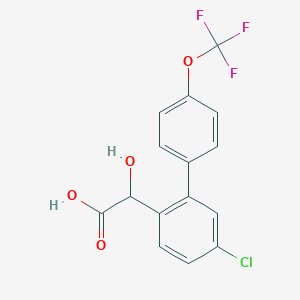
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)

![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
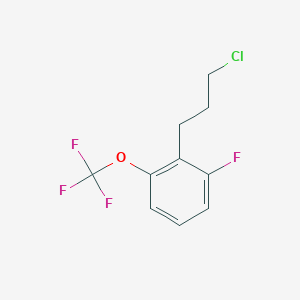
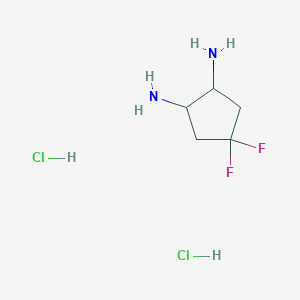

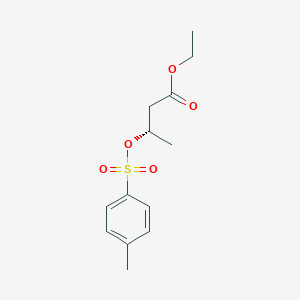
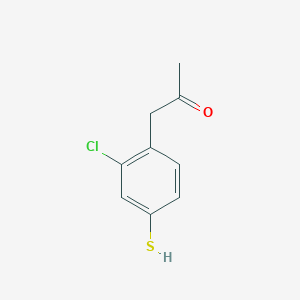
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
